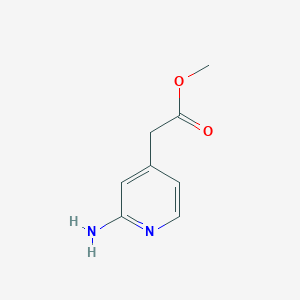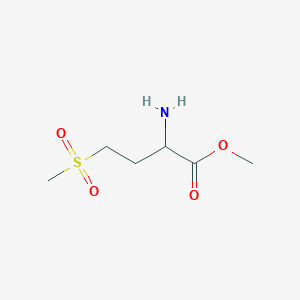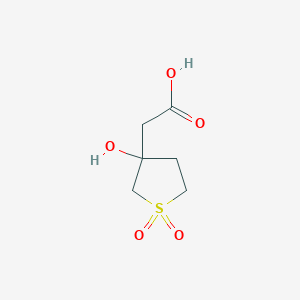
2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid is a versatile carboxylic acid compound with the molecular formula C6H10O5S and a molecular weight of 194.21 g/mol . This compound is known for its unique structure, which includes a tetrahydrothiophene ring with a hydroxyl group and a dioxido group, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid typically involves the reaction of tetrahydrothiophene derivatives with appropriate oxidizing agents. One common method includes the use of boron tribromide in dichloromethane at low temperatures, followed by the addition of ethanol . This method ensures the formation of the desired hydroxyl and dioxido groups on the tetrahydrothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials and reaction conditions are optimized for large-scale production. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
化学反应分析
Types of Reactions
2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dioxido group can be reduced to form the corresponding sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield sulfides.
科学研究应用
2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of 2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and dioxido groups play a crucial role in its reactivity and biological activity. For instance, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage . Additionally, its unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid: Similar structure but with an amino group instead of a hydroxyl group.
Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl acetic acid derivatives: These compounds have a similar acetic acid moiety but differ in the ring structure and substituents.
Uniqueness
2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid is unique due to its specific combination of a tetrahydrothiophene ring with both hydroxyl and dioxido groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C6H10O5S |
|---|---|
分子量 |
194.21 g/mol |
IUPAC 名称 |
2-(3-hydroxy-1,1-dioxothiolan-3-yl)acetic acid |
InChI |
InChI=1S/C6H10O5S/c7-5(8)3-6(9)1-2-12(10,11)4-6/h9H,1-4H2,(H,7,8) |
InChI 键 |
JLHBZSIXJMRASY-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC1(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




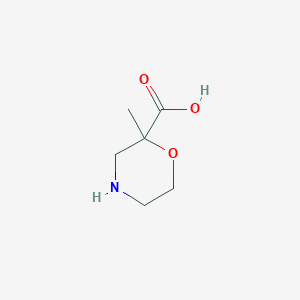
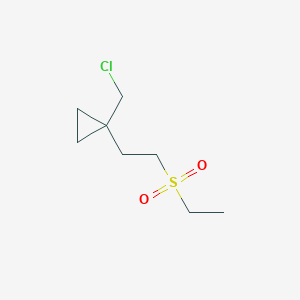
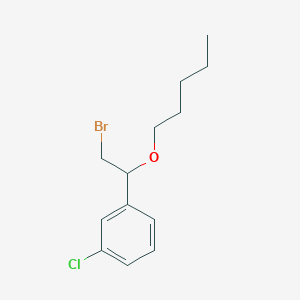
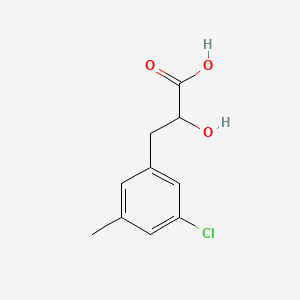
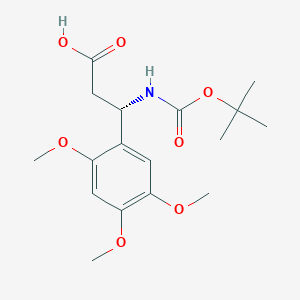
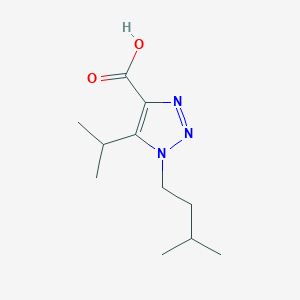
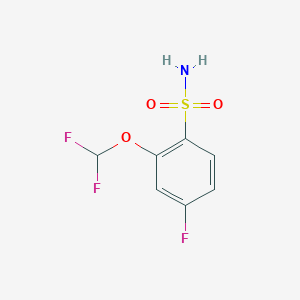
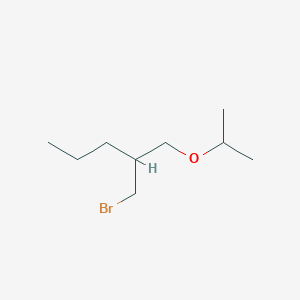
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid](/img/structure/B13635276.png)
